3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Overview
Description
“3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole” is a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a phenyl group (a benzene ring minus one hydrogen) and a piperazine ring (a six-membered ring with two nitrogen atoms). The presence of these functional groups could potentially give the compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole” would be characterized by the presence of the oxadiazole, phenyl, and piperazine rings. These rings may influence the compound’s physical and chemical properties, as well as its potential biological activity .
Chemical Reactions Analysis
The chemical reactions that “3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole” might undergo would depend on the conditions and reagents present. The compound could potentially undergo reactions at the oxadiazole ring or at the nitrogen atoms in the piperazine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole” would be influenced by the presence of the oxadiazole, phenyl, and piperazine rings. For example, the compound might exhibit aromaticity due to the presence of the phenyl group, and the piperazine ring might confer basicity .
Scientific Research Applications
Synthesis and Antimicrobial Properties
Synthesis of Derivatives :3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole derivatives undergo various synthesis processes. One study described the synthesis and tuberculostatic activity of some derivatives, indicating their potential application in tuberculosis treatment (Foks et al., 2004). Another research focused on synthesizing derivatives with 1,3,4-oxadiazole and 1,2,4-triazole systems, demonstrating their potential in creating bioactive molecules (Kottakki et al., 2020).
Antimicrobial and Antifungal Properties :The derivatives exhibit promising antimicrobial and antifungal properties. A study synthesized piperazine-1, 3, 4-oxadiazole derivatives and screened them for antibacterial activity, showing significant results against Gram-positive and Gram-negative bacteria (Kottakki et al., 2020). Another research developed novel derivatives and evaluated their antibacterial, antifungal, and anticancer activities, revealing significant antibacterial and antifungal activity among some compounds (Sharma et al., 2014).
Antioxidant and Anticancer Properties
Antioxidant Activity :Derivatives of 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole have been screened for antioxidant activity. A study found that these compounds exhibit antioxidant activity through different mechanisms, indicating their potential therapeutic applications (Mallesha et al., 2014).
Anticancer Activity :The derivatives also show promise in anticancer treatments. Novel derivatives were synthesized and evaluated for their antibacterial, antifungal, and anticancer activities, with some compounds showing significant activity against the human breast cancer cell line MCF7 (Sharma et al., 2014). Additionally, a series of compounds were synthesized and tested for their anticancer activity, with some showing effective inhibition of mammary carcinoma and colon cancer cells (Caneschi et al., 2019).
Safety And Hazards
The safety and hazards associated with “3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole” would depend on various factors, including the compound’s physical and chemical properties, how it’s handled and stored, and how it’s disposed of. It’s always important to use appropriate safety precautions when handling chemical compounds .
Future Directions
Future research on “3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole” could involve further exploration of its synthesis, as well as detailed studies of its physical and chemical properties. Additionally, the compound’s potential biological activity could be investigated, possibly leading to the development of new pharmaceuticals .
properties
IUPAC Name |
3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)13-15-12(18-16-13)10-17-8-6-14-7-9-17/h1-5,14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMOIVZLALQBNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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